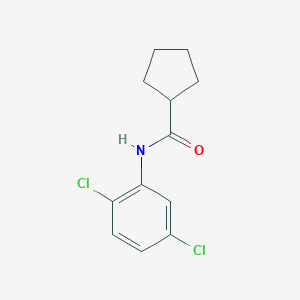
N-(2,5-dichlorophenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)cyclopentanecarboxamide, also known as DCPA, is a widely used herbicide that belongs to the cyclohexanedione family. It is commonly used to control weeds in turfgrass, ornamentals, and other non-crop areas. DCPA is also used as a pre-emergent herbicide in agricultural fields to control annual grasses and broadleaf weeds.
Mécanisme D'action
N-(2,5-dichlorophenyl)cyclopentanecarboxamide works by inhibiting the synthesis of carotenoids in plants, which are essential for photosynthesis. This leads to the death of the plant due to a lack of energy production. N-(2,5-dichlorophenyl)cyclopentanecarboxamide is a pre-emergent herbicide, which means it needs to be applied before the weeds emerge from the soil.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)cyclopentanecarboxamide has been found to have no significant effects on the biochemical and physiological processes of mammals and birds. However, it can cause eye and skin irritation if it comes into contact with them.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dichlorophenyl)cyclopentanecarboxamide is a widely used herbicide that has been extensively studied for its herbicidal properties. It is easy to synthesize and has a low toxicity to mammals and birds, making it a safe herbicide to use in non-crop areas. However, N-(2,5-dichlorophenyl)cyclopentanecarboxamide can be toxic to aquatic organisms if it enters water bodies through runoff.
Orientations Futures
There are several future directions for research on N-(2,5-dichlorophenyl)cyclopentanecarboxamide. One area of research could be to develop new formulations of N-(2,5-dichlorophenyl)cyclopentanecarboxamide that are more effective against resistant weeds. Another area of research could be to study the effects of N-(2,5-dichlorophenyl)cyclopentanecarboxamide on soil microorganisms and soil health. Additionally, research could be conducted to develop new methods for the synthesis of N-(2,5-dichlorophenyl)cyclopentanecarboxamide that are more efficient and environmentally friendly.
Méthodes De Synthèse
N-(2,5-dichlorophenyl)cyclopentanecarboxamide can be synthesized by reacting 2,5-dichlorobenzoyl chloride with cyclopentanecarboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(2,5-dichlorophenyl)cyclopentanecarboxamide.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)cyclopentanecarboxamide has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. N-(2,5-dichlorophenyl)cyclopentanecarboxamide is also known to have a low toxicity to mammals and birds, making it a safe herbicide to use in non-crop areas.
Propriétés
Formule moléculaire |
C12H13Cl2NO |
|---|---|
Poids moléculaire |
258.14 g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H13Cl2NO/c13-9-5-6-10(14)11(7-9)15-12(16)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16) |
Clé InChI |
XJZXLHWIYJXJLM-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
C1CCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




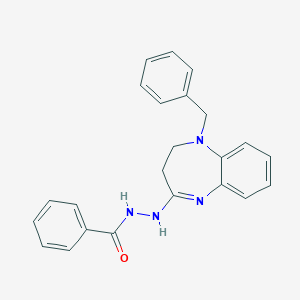
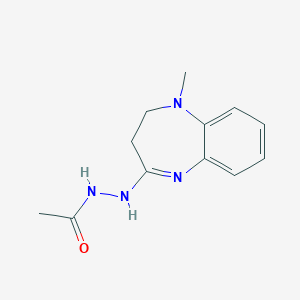
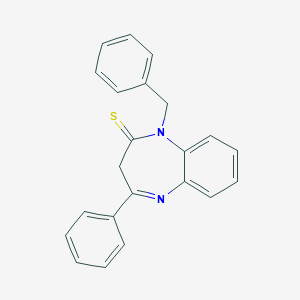
![3-[(Dimethylamino)methyl]-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-1,3,4-oxadiazole-2-thione](/img/structure/B289636.png)
![Ethyl {[5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289637.png)
![5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289638.png)
![Ethyl {[5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289639.png)
![Ethyl [(4-chloro-2-quinazolinyl)sulfanyl]acetate](/img/structure/B289642.png)
![5-[(6-Methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione](/img/structure/B289643.png)
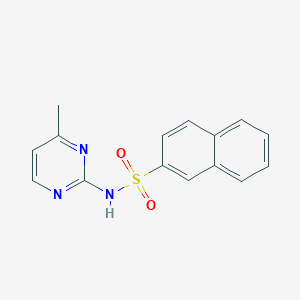
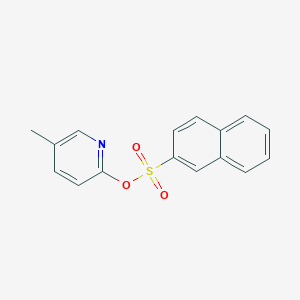
![4-[(2-Ethylbutanoyl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B289650.png)
